Cas no 810693-36-8 (2-(4-fluorophenyl)-5-(2-nitroethenyl)furan)
2-(4-fluorophenyl)-5-(2-nitroethenyl)furan Chemical and Physical Properties
Names and Identifiers
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- 2-(4-fluorophenyl)-5-(2-nitroethenyl)furan
- EN300-1839586
- 810693-36-8
- AKOS000414727
-
- Inchi: 1S/C12H8FNO3/c13-10-3-1-9(2-4-10)12-6-5-11(17-12)7-8-14(15)16/h1-8H/b8-7+
- InChI Key: OMLSYONLCFBYLS-BQYQJAHWSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC=C(/C=C/[N+](=O)[O-])O1
Computed Properties
- Exact Mass: 233.04882128g/mol
- Monoisotopic Mass: 233.04882128g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 59Ų
2-(4-fluorophenyl)-5-(2-nitroethenyl)furan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839586-1g |
2-(4-fluorophenyl)-5-(2-nitroethenyl)furan |
810693-36-8 | 1g |
$485.0 | 2023-09-19 | ||
| Enamine | EN300-1839586-5g |
2-(4-fluorophenyl)-5-(2-nitroethenyl)furan |
810693-36-8 | 5g |
$1406.0 | 2023-09-19 | ||
| Enamine | EN300-1839586-10g |
2-(4-fluorophenyl)-5-(2-nitroethenyl)furan |
810693-36-8 | 10g |
$2085.0 | 2023-09-19 | ||
| Enamine | EN300-1839586-0.05g |
2-(4-fluorophenyl)-5-(2-nitroethenyl)furan |
810693-36-8 | 0.05g |
$407.0 | 2023-09-19 | ||
| Enamine | EN300-1839586-0.1g |
2-(4-fluorophenyl)-5-(2-nitroethenyl)furan |
810693-36-8 | 0.1g |
$427.0 | 2023-09-19 | ||
| Enamine | EN300-1839586-0.25g |
2-(4-fluorophenyl)-5-(2-nitroethenyl)furan |
810693-36-8 | 0.25g |
$447.0 | 2023-09-19 | ||
| Enamine | EN300-1839586-0.5g |
2-(4-fluorophenyl)-5-(2-nitroethenyl)furan |
810693-36-8 | 0.5g |
$465.0 | 2023-09-19 | ||
| Enamine | EN300-1839586-1.0g |
2-(4-fluorophenyl)-5-(2-nitroethenyl)furan |
810693-36-8 | 1g |
$1086.0 | 2023-06-02 | ||
| Enamine | EN300-1839586-2.5g |
2-(4-fluorophenyl)-5-(2-nitroethenyl)furan |
810693-36-8 | 2.5g |
$949.0 | 2023-09-19 | ||
| Enamine | EN300-1839586-5.0g |
2-(4-fluorophenyl)-5-(2-nitroethenyl)furan |
810693-36-8 | 5g |
$3147.0 | 2023-06-02 |
2-(4-fluorophenyl)-5-(2-nitroethenyl)furan Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2-(4-fluorophenyl)-5-(2-nitroethenyl)furan
Recent Advances in the Study of 2-(4-fluorophenyl)-5-(2-nitroethenyl)furan (CAS: 810693-36-8) in Chemical Biology and Pharmaceutical Research
The compound 2-(4-fluorophenyl)-5-(2-nitroethenyl)furan (CAS: 810693-36-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest studies focusing on this compound, including its synthesis, biological activities, and potential mechanisms of action. The findings discussed herein are based on peer-reviewed publications and recent conference proceedings, ensuring the accuracy and relevance of the information presented.
Recent studies have highlighted the role of 2-(4-fluorophenyl)-5-(2-nitroethenyl)furan as a promising scaffold for the development of novel antimicrobial and anticancer agents. The compound's nitrovinyl group and fluorophenyl moiety contribute to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
In addition to its antimicrobial properties, 2-(4-fluorophenyl)-5-(2-nitroethenyl)furan has shown promising results in cancer research. A recent in vitro study revealed that the compound induces apoptosis in several cancer cell lines, including breast and lung cancer, through the activation of intrinsic apoptotic pathways. Mechanistic studies using proteomic and transcriptomic analyses have identified key molecular targets, such as the Bcl-2 family of proteins, which play a critical role in the compound's cytotoxic effects. These findings underscore the potential of this compound as a chemotherapeutic agent with a novel mechanism of action.
The synthesis and optimization of 2-(4-fluorophenyl)-5-(2-nitroethenyl)furan derivatives have also been a focal point of recent research. Advances in synthetic methodologies, such as microwave-assisted reactions and flow chemistry, have enabled the efficient production of structurally diverse analogs with improved pharmacological properties. Structure-activity relationship (SAR) studies have identified key modifications that enhance the compound's bioavailability and target specificity, paving the way for the development of next-generation therapeutics.
Despite these promising findings, challenges remain in the clinical translation of 2-(4-fluorophenyl)-5-(2-nitroethenyl)furan-based therapies. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. Ongoing preclinical investigations are exploring the compound's pharmacokinetics and pharmacodynamics in animal models, which will provide critical insights for its further development. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate the translation of these discoveries into clinical applications.
In conclusion, the compound 2-(4-fluorophenyl)-5-(2-nitroethenyl)furan (CAS: 810693-36-8) represents a promising candidate for the development of novel antimicrobial and anticancer agents. Recent studies have elucidated its biological activities, mechanisms of action, and synthetic optimization strategies, providing a solid foundation for future research. Continued exploration of this compound and its derivatives holds great potential for addressing unmet medical needs in infectious diseases and oncology.
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